Methyltripropylammonium hydroxide
Overview
Description
Methyltripropylammonium hydroxide is a quaternary ammonium compound with the molecular formula C10H25NO. It is known for its use in various chemical reactions and industrial applications due to its unique properties. The compound is typically available as a solution in water, with a concentration of around 20% .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltripropylammonium hydroxide can be synthesized through the quaternization of tripropylamine with methyl iodide, followed by ion exchange with a hydroxide source. The reaction typically involves the following steps:
Quaternization: Tripropylamine reacts with methyl iodide to form methyltripropylammonium iodide. [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_3\text{N}- ]
Ion Exchange: The methyltripropylammonium iodide is then treated with a hydroxide source, such as sodium hydroxide, to form this compound. [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_3\text{N}- + \text{NaOH} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_3\text{N}- + \text{NaI} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyltripropylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic compounds.
Oxidation and Reduction: While not a common oxidizing or reducing agent, it can participate in redox reactions under specific conditions.
Acid-Base Reactions: As a strong base, it readily reacts with acids to form salts.
Common Reagents and Conditions
Substitution Reactions: Typically involve organic halides or sulfonates as substrates, with reactions carried out in polar solvents like water or alcohols.
Oxidation and Reduction: May involve reagents like hydrogen peroxide or sodium borohydride, depending on the desired transformation.
Acid-Base Reactions: Commonly involve mineral acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Substitution Reactions: Yield substituted ammonium compounds.
Oxidation and Reduction: Produce various oxidized or reduced organic products.
Acid-Base Reactions: Form corresponding ammonium salts.
Scientific Research Applications
Methyltripropylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of nucleic acids and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyltripropylammonium hydroxide involves its ability to act as a strong base and nucleophile. It can deprotonate acids, form stable complexes with various substrates, and facilitate the transfer of functional groups in organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyltripropylammonium hydroxide can be compared with other quaternary ammonium compounds, such as:
Tetramethylammonium hydroxide: Similar in structure but with four methyl groups instead of three propyl groups and one methyl group.
Tetraethylammonium hydroxide: Contains four ethyl groups, offering different solubility and reactivity properties.
Benzyltrimethylammonium hydroxide: Features a benzyl group, providing unique aromatic properties.
Uniqueness
This compound is unique due to its combination of three propyl groups and one methyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in phase-transfer catalysis and other specialized applications .
Properties
IUPAC Name |
methyl(tripropyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.H2O/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMLSMSWDJKGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CCC)CCC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584931 | |
Record name | N-Methyl-N,N-dipropylpropan-1-aminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116572-44-2 | |
Record name | N-Methyl-N,N-dipropylpropan-1-aminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltripropylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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